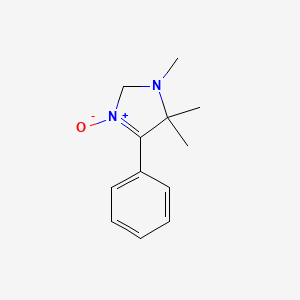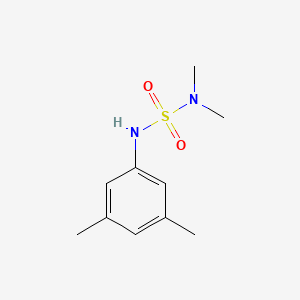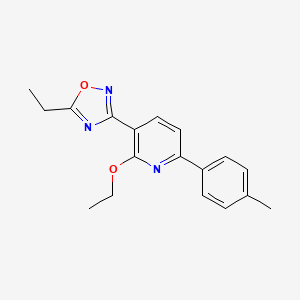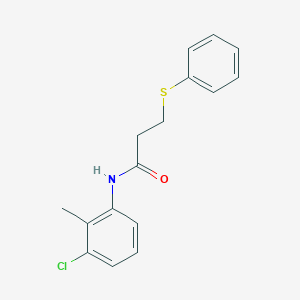![molecular formula C18H21N3O4S B5754722 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used in various scientific research applications, including drug discovery, neuroscience, and cancer research. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. In neuroscience, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used to study the function of certain ion channels and receptors in the brain. In cancer research, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have anti-tumor effects in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and fluid secretion. 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. It has also been shown to have effects on ion channels and receptors in the brain, which may be involved in its analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug development. However, one limitation of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One direction is to further investigate its mechanism of action, particularly its effects on ion channels and receptors in the brain. Another direction is to explore its potential as a drug candidate for various diseases, such as cancer and neurological disorders. Additionally, further research could be done to improve the solubility of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in aqueous solutions, which would make it more versatile in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylbenzyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography. The yield of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is typically around 70%.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-4-2-5-16(12-15)14-19-8-10-20(11-9-19)26(24,25)18-7-3-6-17(13-18)21(22)23/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKKQIJHAQLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)



![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)